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molecular formula C9H12O3 B1432977 5-Oxooctahydropentalene-2-carboxylic acid CAS No. 1785229-91-5

5-Oxooctahydropentalene-2-carboxylic acid

Cat. No. B1432977
M. Wt: 168.19 g/mol
InChI Key: GUZWCFVVOIQQDV-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

Neat (bromomethyl)benzene (531 mg) was added to a stirred mixture of 5-oxooctahydropentalene-2-carboxylic acid (435 mg) and DIPEA (0.542 mL) in acetonitrile (2.5 mL) and CHCl3 (2.5 mL) and the mixture was stirred at rt overnight. Reaction mixture was evaporated to dryness and purified by silica gel FCC (0-1% MeOH in DCM) to afford benzyl 5-oxooctahydropentalene-2-carboxylate which was isolated as an endo/exo isomeric mixture.
Quantity
531 mg
Type
reactant
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
0.542 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:9]=[C:10]1[CH2:17][CH:16]2[CH:12]([CH2:13][CH:14]([C:18]([OH:20])=[O:19])[CH2:15]2)[CH2:11]1.CCN(C(C)C)C(C)C>C(#N)C.C(Cl)(Cl)Cl>[O:9]=[C:10]1[CH2:17][CH:16]2[CH:12]([CH2:13][CH:14]([C:18]([O:20][CH2:2][C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[O:19])[CH2:15]2)[CH2:11]1

Inputs

Step One
Name
Quantity
531 mg
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
435 mg
Type
reactant
Smiles
O=C1CC2CC(CC2C1)C(=O)O
Name
Quantity
0.542 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel FCC (0-1% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CC2CC(CC2C1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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